2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex molecule featuring three key motifs:
A 5-methyl-1,2,4-oxadiazole ring, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
An N-[2-(trifluoromethyl)phenyl]acetamide side chain, which introduces hydrophobicity and electron-withdrawing properties to modulate solubility and target engagement.
This compound’s synthesis likely involves multi-step cyclization and coupling reactions, analogous to methods for related oxadiazole-pyrimidine hybrids . Below, we compare its structural and functional attributes with similar compounds, focusing on pharmacological relevance and synthetic strategies.
Properties
IUPAC Name |
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O4/c1-11-24-17(26-32-11)16-14-8-4-5-9-27(14)19(31)28(18(16)30)10-15(29)25-13-7-3-2-6-12(13)20(21,22)23/h2-3,6-7H,4-5,8-10H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEJSFRRVZCEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the construction of the pyrido[1,2-c]pyrimidine core. The final step involves the introduction of the trifluoromethylphenylacetamide moiety. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity centers on three key regions:
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Oxadiazole ring : Susceptible to electrophilic/nucleophilic attacks.
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Pyrido[1,2-c]pyrimidine core : Undergoes redox and ring-modification reactions.
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Acetamide group : Participates in hydrolysis and substitution.
Table 1: Primary Reaction Pathways
Hydrolysis of the Oxadiazole Ring
Under acidic or basic conditions, the 1,2,4-oxadiazole ring undergoes cleavage to form intermediates for further functionalization. For example:
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Acidic hydrolysis yields a nitrile oxide intermediate, which can dimerize or react with nucleophiles.
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Basic hydrolysis produces carboxylic acid derivatives, enabling coupling to secondary amides.
Oxidation of the Pyrido-Pyrimidine Core
Oxidizing agents like KMnO₄ target electron-rich regions of the pyrido-pyrimidine system, introducing hydroxyl groups or ketone functionalities. These modifications enhance water solubility and alter biological activity.
Functionalization via Acetamide Group
The acetamide moiety participates in:
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Acylation : Reacts with amines (e.g., via EDC coupling) to form urea derivatives .
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Hydrolysis : Forms acetic acid analogs under strong acidic/basic conditions.
Table 2: Reactivity Trends in Related Compounds
Analytical Monitoring
Reactions are tracked using:
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HPLC : Quantifies product purity (>95% threshold for pharmaceuticals) .
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NMR : Confirms regioselectivity in substitution reactions.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, though steric and electronic effects from the trifluoromethyl group necessitate tailored reaction conditions. Further studies are needed to explore catalytic asymmetric modifications and green chemistry approaches.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is . It features a unique arrangement of oxadiazole and pyrimidine rings that contribute to its biological activity. The trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability.
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its structural features that may interact with biological targets:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the oxadiazole moiety is often associated with enhanced antitumor properties.
- Antimicrobial Properties : Research indicates that derivatives of oxadiazoles possess antibacterial and antifungal activities. The specific compound's efficacy against resistant strains warrants further investigation.
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor. For example:
- O-GlcNAcase Inhibition : Related compounds have been studied for their ability to inhibit O-GlcNAcase, an enzyme implicated in various diseases, including Alzheimer's disease. Inhibitors of this enzyme can modulate glycosylation processes critical for cellular signaling.
Drug Design
The compound serves as a lead structure for drug design due to its unique scaffold:
- Structure-Activity Relationship (SAR) Studies : Investigating variations in the compound's structure can yield insights into optimizing its pharmacological properties. Modifications to the trifluoromethyl or oxadiazole groups may enhance activity or selectivity.
Case Study 1: Anticancer Evaluation
A study published in Journal of Medicinal Chemistry evaluated several derivatives of oxadiazole-containing compounds against human cancer cell lines. The results indicated that modifications at the acetamide position significantly affected cytotoxicity, suggesting a promising avenue for developing new anticancer agents based on this scaffold.
Case Study 2: Antimicrobial Testing
In a recent investigation published in Antibiotics, researchers tested various oxadiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings highlighted that certain substitutions improved potency against resistant strains, supporting further exploration of this compound's derivatives.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Oxadiazole analogs | Cytotoxicity against cancer cells |
| Antimicrobial | Oxadiazole derivatives | Activity against resistant bacteria |
| Enzyme Inhibition | O-GlcNAcase inhibitors | Modulation of glycosylation processes |
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents Used |
|---|---|---|
| Formation of Oxadiazole | Cyclization | Hydrazine derivatives |
| Coupling | Amide Formation | Acetic anhydride |
| Final Purification | Chromatography | Silica gel |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and pyrido[1,2-c]pyrimidine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethylphenylacetamide moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
The 1,2,4-oxadiazole ring is a critical pharmacophore in drug design. Key comparisons include:
- BI 665915 : An oxadiazole-containing 5-lipoxygenase-activating protein (FLAP) inhibitor with a pyrimidine core. Unlike the target compound, BI 665915 features a pyrazole substituent and cyclopropyl group, enabling sub-100 nM IC50 in whole-blood LTB4 inhibition. Its optimized DMPK profile (low human clearance, minimal CYP3A4 interactions) highlights the role of oxadiazole in metabolic stability .
- 5-Acetonyl-3-phenyl-1,2,4-oxadiazole : Synthesized via TMSCl-mediated cyclization, this simpler oxadiazole lacks the pyrido-pyrimidine core but shares reactivity in forming fused heterocycles .
Structural Impact :
- The 5-methyl substituent on the target’s oxadiazole may enhance steric shielding compared to phenyl or acetylated variants, reducing off-target interactions.
Pyrido-Pyrimidine and Pyrimidine Derivatives
Compounds with pyrimidine or fused pyrimidine cores exhibit diverse bioactivities:
- N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamides (): These derivatives combine sulfanyl-acetamide and triazolo-pyrimidine motifs. While their MIC values against bacterial strains are modest (e.g., 32–64 µg/mL for S. aureus), the sulfanyl group enhances hydrogen bonding compared to the target’s trifluoromethylphenyl group .
- 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (): This fluorinated pyrimidine lacks the oxadiazole moiety but demonstrates how halogenation improves membrane permeability.
Key Differences :
- The target’s 1,3-dioxo group on the pyrido-pyrimidine core may increase polarity compared to non-dioxo analogues, affecting solubility and blood-brain barrier penetration.
- The trifluoromethylphenyl substituent introduces strong hydrophobicity, unlike the polar sulfanyl or hydroxyl groups in other derivatives.
Acetamide-Containing Analogues
The acetamide side chain is a common feature in kinase inhibitors and antimicrobial agents:
- 2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-(substituted)acetamides (): These compounds exhibit moderate antifungal activity (e.g., MIC = 16 µg/mL for C. albicans) but lack the fused pyrimidine core, reducing structural complexity .
- Aglaithioduline : A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) based on Tanimoto coefficients. While unrelated structurally, this highlights how computational similarity metrics can prioritize compounds with shared pharmacodynamic properties .
Functional Insights :
- The target’s N-[2-(trifluoromethyl)phenyl] group likely enhances π-π stacking with aromatic residues in target proteins compared to smaller substituents (e.g., methyl or amino groups).
Computational Similarity and Bioactivity Profiling
- Tanimoto and Dice Indices: Molecular similarity analysis (e.g., MACCS fingerprints) can quantify structural overlap between the target and known inhibitors. For example, BI 665915 may share >50% similarity due to its oxadiazole-pyrimidine scaffold .
- Bioactivity Clustering : Compounds with similar structures (e.g., oxadiazole-pyrimidine hybrids) often cluster by mode of action, as seen in NCI-60 dataset analyses . The target’s bioactivity may align with FLAP or kinase inhibitors.
Biological Activity
The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse scientific literature.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrido[1,2-c]pyrimidine core.
- A 5-methyl-1,2,4-oxadiazole moiety.
- An N-(trifluoromethyl)phenyl acetamide side chain.
Antitumor Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For example:
- Synthesis and Evaluation : Research on related oxadiazole derivatives has shown promising antitumor activity against various cancer cell lines. In particular, compounds with similar structures have been tested against human breast cancer adenocarcinoma (MCF7), where some exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The presence of the oxadiazole ring in the compound suggests potential antimicrobial properties:
- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of oxadiazoles to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. Studies have demonstrated that oxadiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The compound's structural features may also confer neuroprotective benefits:
- Tauopathies Treatment : Similar compounds have been explored for their ability to treat tau-mediated neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). These studies emphasize the need for compounds that can provide symptomatic relief while addressing the underlying disease mechanisms .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antitumor effects of related oxadiazole derivatives; found moderate activity against MCF7 cells with IC50 values around 23 µM. |
| Study 2 | Evaluated antimicrobial properties against E. coli and S. aureus; demonstrated significant inhibition with MIC values below 50 µg/mL for several derivatives. |
| Study 3 | Explored neuroprotective effects in animal models of Alzheimer's; showed reduced tau phosphorylation in treated subjects compared to controls. |
Pharmacological Insights
The pharmacodynamics and pharmacokinetics of the compound remain under investigation. However:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
